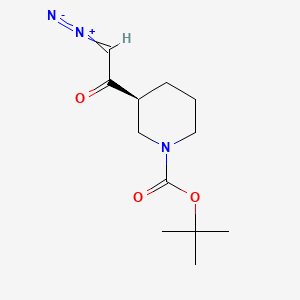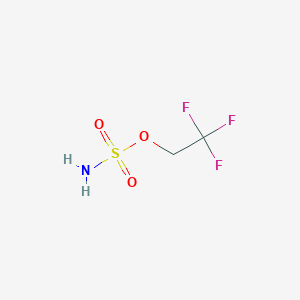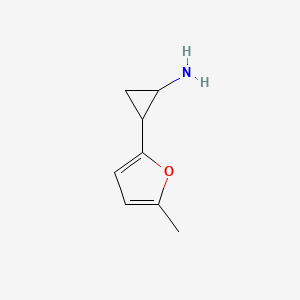
tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diazoacetyl group, and a piperidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the diazoacetyl group and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The diazoacetyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparación Con Compuestos Similares
tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-butyl(3S)-3-(2-diazoacetyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C12H19N3O3 |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)10(16)7-14-13/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
RTMQFXYHPYEQGQ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)C=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)

![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)
![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)


